
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is a chemical compound that has gained attention in the scientific community due to its potential applications in biomedical research. This compound is known for its ability to interact with biological systems, making it a valuable tool for studying various physiological and biochemical processes. In
作用机制
The mechanism of action of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is not fully understood, but it is believed to interact with biological systems through covalent bonding with proteins. The compound contains a thiol group, which is known to react with cysteine residues in proteins. This interaction can lead to changes in protein conformation and activity, which can ultimately affect physiological and biochemical processes.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide can affect a wide range of physiological and biochemical processes. It has been shown to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmitter signaling. Additionally, it has been reported to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells and can inhibit the growth of certain bacteria.
实验室实验的优点和局限性
One of the main advantages of using 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide in lab experiments is its ability to interact with biological systems. This compound can be used as a tool to study various physiological and biochemical processes, making it a valuable asset for biomedical research. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic to certain cell types, and caution should be taken when using it in experiments.
未来方向
There are several future directions for the study of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide. One potential direction is the development of new antibiotics based on the compound's antimicrobial properties. Additionally, further research could be conducted to better understand the compound's mechanism of action and its potential applications in cancer therapy. Finally, the use of this compound as a tool to study protein-protein interactions could be further explored, potentially leading to the development of new drugs that target specific protein-protein interactions.
Conclusion:
In conclusion, 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide is a valuable compound for biomedical research due to its ability to interact with biological systems. Its potential applications in antimicrobial and anticancer therapy, as well as its use as a tool to study protein-protein interactions, make it a promising candidate for future research. However, caution should be taken when using this compound due to its potential toxicity.
合成方法
The synthesis of 2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide involves the reaction of 4-bromothiophenol with cyclohexylamine and ethyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is isolated through filtration and recrystallization. This method has been reported in several research articles and has been successfully used to obtain high yields of the compound.
科学研究应用
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide has been extensively studied for its potential applications in biomedical research. It has been shown to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. Additionally, it has been reported to have anticancer activity, and studies have shown that it can induce apoptosis in cancer cells. This compound has also been used as a probe to study protein-protein interactions and has been shown to inhibit the activity of certain enzymes.
属性
IUPAC Name |
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNOS/c15-11-6-8-13(9-7-11)18-10-14(17)16-12-4-2-1-3-5-12/h6-9,12H,1-5,10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIFDLVUEXLGISP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromophenyl)sulfanyl-N-cyclohexylacetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

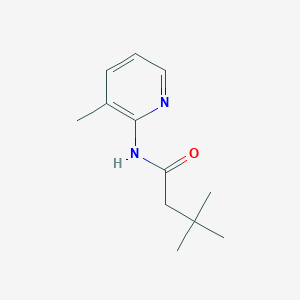
![[(3Z)-2-oxo-3-(1,3,3-trimethylindol-2-ylidene)propyl] 3-(2-chlorophenyl)sulfonylpropanoate](/img/structure/B7467544.png)
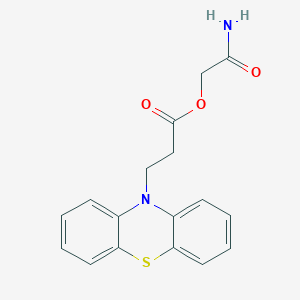
![3-[1-(2-bromophenyl)sulfonylpiperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7467566.png)
![[2-(2,6-dibromo-4-methylanilino)-2-oxoethyl] 4-oxo-3H-phthalazine-1-carboxylate](/img/structure/B7467568.png)
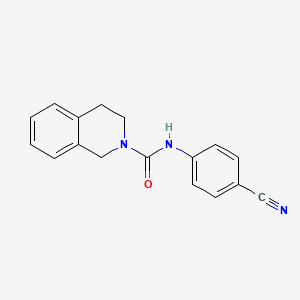
![ethyl 2-[[2-[(Z)-3-(4-chlorophenyl)-2-cyanoprop-2-enoyl]oxyacetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7467576.png)
![N-(2-methylpropyl)-2-[(4-prop-2-enyl-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B7467578.png)
![[2-(2-Benzoyl-4-chloroanilino)-2-oxoethyl] 2-(benzimidazol-1-yl)acetate](/img/structure/B7467585.png)
![(E)-2-cyano-3-[1-(4-iodophenyl)-2,5-dimethylpyrrol-3-yl]-N-phenylprop-2-enamide](/img/structure/B7467593.png)
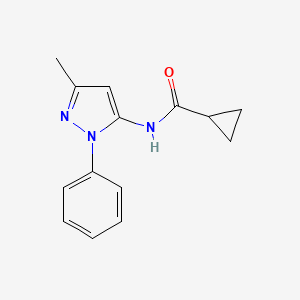
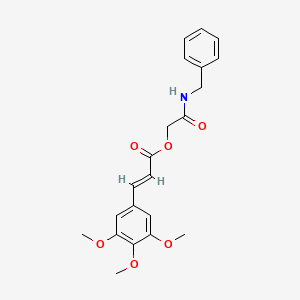
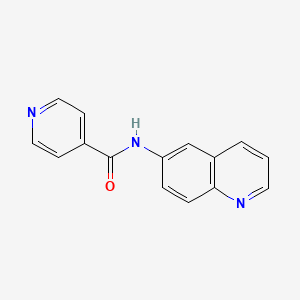
![4-oxo-N-[(1R)-1,2,3,4-tetrahydronaphthalen-1-yl]-4-thiophen-2-ylbutanamide](/img/structure/B7467632.png)